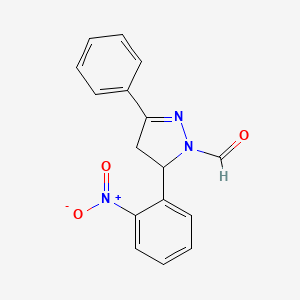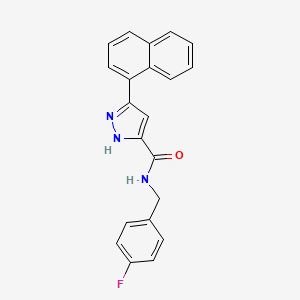
5-(2-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(2-nitrophényl)-3-phényl-4,5-dihydropyrazole-1-carbaldéhyde est un composé organique complexe appartenant à la classe des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote adjacents. Ce composé particulier se caractérise par la présence d'un groupe nitrophényle, d'un groupe phényle et d'un groupe carbaldéhyde attachés au cycle pyrazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-(2-nitrophényl)-3-phényl-4,5-dihydropyrazole-1-carbaldéhyde implique généralement des réactions organiques à plusieurs étapes. Une méthode courante comprend la cyclisation de dérivés d'hydrazine appropriés avec des composés carbonylés α,β-insaturés. Les conditions réactionnelles nécessitent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et de catalyseurs comme l'acide acétique ou l'acide p-toluènesulfonique. La réaction est généralement effectuée sous reflux pour assurer une cyclisation complète et la formation du cycle pyrazole.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait l'adaptation des procédures de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles pour augmenter le rendement et la pureté, l'utilisation de solvants et de catalyseurs de qualité industrielle et l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité et la sécurité.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(2-nitrophényl)-3-phényl-4,5-dihydropyrazole-1-carbaldéhyde peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé en acide carboxylique en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe nitro peut être réduit en amine en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur au palladium ou du borohydrure de sodium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃)
Réduction : Hydrogène gazeux (H₂) avec catalyseur au palladium (Pd/C), borohydrure de sodium (NaBH₄)
Substitution : Halogènes (par exemple, chlore, brome), agents nitrants (par exemple, acide nitrique)
Principaux produits
Oxydation : Acide 5-(2-nitrophényl)-3-phényl-4,5-dihydropyrazole-1-carboxylique
Réduction : 5-(2-aminophényl)-3-phényl-4,5-dihydropyrazole-1-carbaldéhyde
Substitution : Divers dérivés substitués en fonction des réactifs utilisés
Applications de la recherche scientifique
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Étudié pour son potentiel en tant que pharmacophore dans la conception et le développement de médicaments.
Mécanisme d'action
Le mécanisme d'action du 5-(2-nitrophényl)-3-phényl-4,5-dihydropyrazole-1-carbaldéhyde n'est pas entièrement compris, mais il est supposé qu'il interagit avec diverses cibles moléculaires et voies. Le groupe nitrophényle peut participer à des réactions redox, tandis que le cycle pyrazole peut interagir avec les enzymes et les récepteurs. Ces interactions peuvent conduire à la modulation des activités biologiques, telles que l'inhibition de la croissance microbienne ou l'induction de l'apoptose dans les cellules cancéreuses.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmacophore in drug design and development.
Mécanisme D'action
The mechanism of action of 5-(2-nitrophenyl)-3-phenyl-4,5-dihydropyrazole-1-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitrophenyl group may participate in redox reactions, while the pyrazole ring can interact with enzymes and receptors. These interactions can lead to the modulation of biological activities, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 5-(2-nitrophényl)-2-furoïque
- Acide 5-(4-nitrophényl)furane-2-carboxylique
- Dérivés de l'indole
Unicité
Le 5-(2-nitrophényl)-3-phényl-4,5-dihydropyrazole-1-carbaldéhyde est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes.
Propriétés
Formule moléculaire |
C16H13N3O3 |
|---|---|
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
3-(2-nitrophenyl)-5-phenyl-3,4-dihydropyrazole-2-carbaldehyde |
InChI |
InChI=1S/C16H13N3O3/c20-11-18-16(13-8-4-5-9-15(13)19(21)22)10-14(17-18)12-6-2-1-3-7-12/h1-9,11,16H,10H2 |
Clé InChI |
PZTBCSIDLDFAQN-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(N=C1C2=CC=CC=C2)C=O)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-methylbenzoate](/img/structure/B12495494.png)
![N-(2,3-dimethylphenyl)-4-methyl-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)](/img/structure/B12495509.png)

![7,12,12-trimethyl-3-prop-2-enylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B12495512.png)

![1-(1-phenylethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12495516.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B12495520.png)

![N,N-diethyl-N'-[2-(trifluoromethyl)benzyl]ethane-1,2-diamine](/img/structure/B12495527.png)
![N-[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine](/img/structure/B12495530.png)
![Methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12495531.png)
![3-[1-(4-Bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B12495544.png)
![4-chloro-2-methoxy-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12495556.png)
